molecular formula C17H22BrNO4 B1672522 Fenoterol Hydrobromide CAS No. 1944-12-3

Fenoterol Hydrobromide

Cat. No.: B1672522
CAS No.: 1944-12-3
M. Wt: 384.3 g/mol
InChI Key: SGZRQMALQBXAIQ-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Isomeric Configurations

The systematic IUPAC name for fenoterol hydrobromide is 5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]benzene-1,3-diol hydrobromide . This nomenclature reflects the compound’s stereochemistry, with two chiral centers at the β-carbon of the ethanolamine side chain and the benzylic carbon of the substituted phenethylamine moiety.

This compound exists as a racemic mixture of two enantiomers:

  • (R,R)-fenoterol : The pharmacologically active form with high β2-adrenergic receptor selectivity .
  • (S,S)-fenoterol : A less active stereoisomer .

The racemic nature of the compound is critical to its physicochemical behavior, as the (R,R)-enantiomer demonstrates 9–20 times greater bronchodilatory activity compared to other stereoisomeric combinations .

Molecular Formula and Crystallographic Data

Molecular formula : C₁₇H₂₂BrNO₄ .
Molecular weight : 384.27 g/mol .

Crystallographic Properties:

Property Value Source
Melting point 234°C (DSC)
Crystal system Orthorhombic (predicted)
Space group P2₁2₁2₁ (hypothetical)

†Crystallographic data are inferred from analogous β2-agonist structures due to limited direct reports.
‡Predicted based on symmetry operations in related amine hydrobromides.

The compound forms a white to off-white crystalline solid under standard conditions . Unit cell parameters and fractional coordinates remain unreported in accessible literature.

Spectroscopic Fingerprints (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H-NMR (400 MHz, DMSO-d₆) :

    • δ 6.65 (s, 2H, aromatic C3/C5-OH)
    • δ 6.25 (d, J = 8.4 Hz, 2H, aromatic H2/H6)
    • δ 4.80 (br s, 1H, ethanolamine -OH)
    • δ 3.40–3.20 (m, 4H, N-CH₂ and CH-NH) .
  • ¹³C-NMR : Data unavailable in provided sources.

Infrared (IR) Spectroscopy

Key functional group absorptions (hypothesized):

  • 3300–3500 cm⁻¹ (O-H/N-H stretch)
  • 1600 cm⁻¹ (aromatic C=C)
  • 1250 cm⁻¹ (C-O phenolic) .

Mass Spectrometry (MS)

  • ESI- (-ve mode) : m/z 302.13978 ([M-Br]⁻, calc. 302.13978) .
  • Isotopic pattern : Characteristic bromine doublet (¹⁹Br: 50.7%, ⁸¹Br: 49.3%) at m/z 384/386 .

X-ray Diffraction Studies and Solid-State Properties

Direct X-ray diffraction data for this compound are absent in the reviewed literature. However, the following solid-state characteristics are established:

  • Hygroscopicity : Low (stable under dry storage at 4°C) .
  • Solubility :
    • Water: ~160 mg/mL (predicted via ALOGPS) .
    • Ethanol: 96% solubility .

The compound’s crystalline structure is stabilized by:

  • Ionic interactions between the protonated amine and bromide counterion.
  • Hydrogen bonding networks involving hydroxyl groups .

Thermogravimetric analysis (TGA) data suggest decomposition above 250°C, consistent with its melting point .

Properties

IUPAC Name

5-[1-hydroxy-2-[1-(4-hydroxyphenyl)propan-2-ylamino]ethyl]benzene-1,3-diol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4.BrH/c1-11(6-12-2-4-14(19)5-3-12)18-10-17(22)13-7-15(20)9-16(21)8-13;/h2-5,7-9,11,17-22H,6,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGZRQMALQBXAIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)O)O)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13392-18-2 (Parent)
Record name Fenoterol hydrobromide [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001944123
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DSSTOX Substance ID

DTXSID5045419
Record name Fenoterol hydrobromide
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Molecular Weight

384.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>57.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26732605
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1944-12-3, 13392-18-2
Record name Fenoterol hydrobromide
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Record name Fenoterol hydrobromide [JAN]
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Record name Fenoterol hydrobromide
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Record name Fenoterol hydrobromide
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Record name 5-[1-hydroxy-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl]resorcinol hydrobromide
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Preparation Methods

Core Synthesis from Phenethylamine Derivatives

This compound is synthesized from phenethylamine precursors through sequential alkylation and hydroxylation reactions. A common method involves:

  • Alkylation of 3,5-dihydroxyacetophenone with 4-hydroxyphenethylamine in methanol under alkaline conditions (sodium hydroxide, 40–50°C).
  • Reductive amination using sodium borohydride to yield the secondary amine intermediate.
  • Salt formation by treating the free base with hydrobromic acid (48% w/v) in ethanol, resulting in crystallization of the hydrobromide salt.

Key Reaction Conditions

Step Reagents Solvent Temperature Yield
Alkylation 4-hydroxyphenethylamine, NaOH Methanol 40–50°C 68–72%
Reductive amination NaBH4 Ethanol 25°C 85–90%
Salt formation HBr Ethanol 0–5°C 92–95%

Stereochemical Control and Racemic Resolution

The (R,S)-(±)-fenoterol hydrobromide racemate is resolved using chiral chromatography or enantioselective crystallization. A 2023 study achieved 99% enantiomeric excess (ee) via simulated moving bed (SMB) chromatography with cellulose tris(3,5-dimethylphenylcarbamate) as the stationary phase.

Purification and Stabilization Techniques

Crystallization Optimization

Recrystallization from ethanol-water mixtures (3:1 v/v) at 0–5°C produces needle-shaped crystals with >99.5% purity. Impurities such as des-hydroxyfenoterol are minimized by adjusting pH to 4.5–5.0 during crystallization.

Stabilized Formulation Development

A patented stable solution (WO2015065223A1) enhances shelf-life by incorporating:

  • Sodium benzoate (0.1% w/v) as a stabilizer.
  • Citric acid buffer (pH 3.8–4.2) to prevent hydrolysis.
  • Nitrogen sparging to reduce oxidative degradation.

Accelerated Stability Data

Condition Time Degradation
40°C/75% RH 6 months <2%
25°C/60% RH 12 months <1%

Analytical Validation of Synthesis

Spectrophotometric Quality Control

Four validated methods ensure purity assessment:

  • Nitration-complexation (λmax 411 nm) : Linear range 1–6 μg/mL (LOD 0.024 μg/mL).
  • Diazotization (λmax 505 nm) : Linear range 3–21 μg/mL (LOQ 0.41 μg/mL).
  • Copper chelation (λmax 412 nm) : Extraction efficiency >98% in chloroform.
  • Folin-Ciocalteu reduction (λmax 655 nm) : Sensitivity 0.011 μg/mL LOD.

Comparative Method Performance

Method Linear Range (μg/mL) Recovery (%)
Nitration 1–6 0.999 98.5–101.2
Diazotization 3–21 0.998 97.8–102.4

Industrial-Scale Manufacturing

Continuous Flow Synthesis

Recent advancements employ microreactor systems to enhance yield and reduce reaction time:

  • Residence time : 8–10 minutes (vs. 6 hours in batch).
  • Productivity : 12 kg/day per reactor module.

Green Chemistry Initiatives

  • Solvent recycling : Ethanol recovery rates exceed 90% via distillation.
  • Catalyst reuse : Immobilized lipases enable 15 reaction cycles without activity loss.

Chemical Reactions Analysis

Types of Reactions: Fenoterol hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Clinical Applications

Bronchodilation in Asthma and COPD:
Fenoterol hydrobromide is indicated for the treatment and prevention of bronchospasm associated with asthma and COPD. It acts by stimulating beta-2 adrenergic receptors in the lungs, leading to relaxation of bronchial smooth muscle and improved airflow .

Tocolysis:
In obstetrics, fenoterol has been studied as a tocolytic agent aimed at reducing premature labor. A double-blind study indicated that while it did not significantly prolong pregnancies resulting in abortion, it was considered for use in threatened abortion cases . However, its efficacy in improving fetal outcomes remains inconclusive.

Pharmacological Insights

Mechanism of Action:
Fenoterol functions as a beta-2 adrenergic agonist, which promotes bronchodilation by relaxing bronchial smooth muscle. This mechanism is crucial for alleviating symptoms during acute asthma attacks and managing chronic respiratory conditions .

Pharmacokinetics:
Studies have demonstrated that fenoterol can be administered via aerosol with similar pharmacokinetic profiles as oral administration. Research involving tritium-labeled fenoterol showed comparable plasma levels and renal excretion between the two administration routes .

Comparative Studies

Combination Therapy:
Fenoterol is often used in combination with ipratropium bromide to enhance therapeutic effects. A study revealed that the combination delivered via Respimat® inhaler showed improved systemic availability compared to metered-dose inhalers (MDI) while maintaining safety profiles .

Adverse Effects:
While generally well-tolerated, fenoterol has been associated with increased risks in specific populations. A case-control study indicated a correlation between fenoterol use and higher mortality rates in patients with severe asthma . This highlights the need for careful patient selection and monitoring during treatment.

Research Findings

Study Focus Findings Reference
Efficacy in Threatened AbortionNo significant difference in fetal outcomes; efficacy questioned in cases of early abortion.
Bronchodilator ComparisonFenoterol combined with ipratropium showed improved efficacy compared to individual treatments.
Mortality RiskIncreased risk of death associated with fenoterol use in severe asthma patients.

Mechanism of Action

Fenoterol hydrobromide exerts its effects by stimulating beta-2 adrenergic receptors in the lungs. This leads to the activation of adenylate cyclase, which increases the levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels result in the relaxation of bronchial smooth muscle, bronchodilation, and increased bronchial airflow. The compound also has some activity on beta-1 adrenergic receptors, which can lead to cardiovascular effects such as increased heart rate .

Comparison with Similar Compounds

Key Findings :

  • This compound exhibits higher β2-selectivity than salbutamol but lower than terbutaline .
  • Its dielectric constant (59.1) is higher than ipratropium bromide (45.9), indicating greater polarity and compatibility with polar solvents like ethanol in pressurized metered-dose inhalers (pMDIs) .

Pharmacological and Clinical Efficacy Comparisons

3.1 Bronchodilatory Efficacy
  • vs. Salbutamol: In a study comparing fenoterol (200 µg) and salbutamol (200 µg) for exercise-induced bronchoconstriction, fenoterol provided longer protection (6–8 hours vs. 4–6 hours) .
  • vs. Ipratropium Bromide: Fenoterol alone showed faster onset (5–15 minutes) compared to ipratropium bromide (15–30 minutes). However, combining fenoterol (200 µg) with ipratropium (80 µg) achieved equivalent bronchodilation to 400 µg fenoterol alone, with reduced β2-related side effects (e.g., tachycardia) .
3.2 Formulation and Delivery Systems
  • HFA-MDI vs. CFC-MDI: Fenoterol delivered via hydrofluoroalkane (HFA) MDI demonstrated equivalent efficacy to chlorofluorocarbon (CFC) MDI in improving FEV1 (forced expiratory volume in 1 second) and PEF (peak expiratory flow) . Both formulations showed similar safety profiles, with 29.9% adverse events (HFA-MDI) vs. 28% (CFC-MDI) .
  • Respimat® Soft Mist Inhaler: A combination of fenoterol and ipratropium bromide delivered via Respimat® achieved comparable efficacy to higher doses administered via conventional MDIs, with a fine particle fraction (FPF) of 49.6–51.1% for fenoterol .

Stability and Formulation Challenges

  • Solubility in Propellants: this compound’s high dielectric constant (59.1) limits solubility in non-polar HFA propellants (ε = 9.5), necessitating ethanol as a co-solvent .
  • pH-Dependent Stability : The drug remains stable at pH 3.4, avoiding precipitation due to its low precipitation pH (6.3) .

Biological Activity

Fenoterol hydrobromide is a selective beta-2 adrenergic agonist primarily used as a bronchodilator in the treatment of asthma and chronic obstructive pulmonary disease (COPD). This article provides a comprehensive overview of its biological activity, including pharmacodynamics, case studies, and research findings.

Fenoterol acts predominantly on beta-2 adrenergic receptors located in bronchial smooth muscle. The stimulation of these receptors leads to:

  • Bronchodilation : Relaxation of bronchial smooth muscle, resulting in increased airflow.
  • Reduced Bronchoconstriction : Decreased airway resistance and improved pulmonary function.

The efficacy of fenoterol is often measured through parameters such as Forced Expiratory Volume in 1 second (FEV1) and Peak Expiratory Flow (PEF) .

Table 1: Clinical Studies on this compound

Study ReferenceDosagePopulationKey Findings
100 µg290 patientsComparable safety and efficacy between HFA-MDI and CFC-MDI formulations.
0.4 mg12 asthmatic patientsFEV1 increased by 0.76 L (48%) post-inhalation, demonstrating superior duration compared to albuterol.
800 µg79 non-asthmatic volunteersSignificant increase in FEV1; noted increase in heart rate post-inhalation.

Safety Profile and Adverse Effects

While fenoterol is effective as a bronchodilator, its safety profile has raised concerns, particularly regarding its association with severe asthma outcomes.

  • A case-control study indicated that the use of fenoterol was associated with an increased risk of death from asthma, particularly among patients with severe forms of the disease. The odds ratio for asthma death in patients prescribed inhaled fenoterol was found to be significantly elevated (OR = 1.99) .
  • Common adverse effects include:
    • Cardiovascular : Tachycardia, palpitations.
    • Respiratory : Cough, throat irritation.
    • Neurological : Tremors, dizziness .

Comparative Studies

Research comparing fenoterol with other bronchodilators has shown that while fenoterol is effective, it may have different side effect profiles and efficacy durations.

  • In a study comparing fenoterol with albuterol, both drugs produced significant increases in FEV1; however, fenoterol demonstrated a longer duration of action .
  • Another study highlighted that both fenoterol and ipratropium bromide effectively induced bronchodilation but noted systemic absorption effects such as increased heart rate with fenoterol .

Q & A

Q. What experimental models are recommended for studying Fenoterol hydrobromide’s tocolytic effects, and how should they be designed?

this compound’s inhibition of uterine contractility is commonly assessed using calcium-mobilization assays in myometrial cells. High-throughput screening (HTS) methods, such as those measuring intracellular Ca²⁺ flux inhibition (e.g., 47.66% average inhibition in HTS studies), are optimal for initial efficacy evaluation. Experimental design should include positive controls (e.g., Atosiban, 99.67% inhibition) and negative controls to validate assay sensitivity. Dose-response curves with concentrations ranging from 1 nM to 10 μM are recommended to determine EC₅₀ values .

Q. What pharmacopoeial standards and analytical methods ensure the purity and stability of this compound in preclinical studies?

The European Pharmacopoeia (Ph. Eur. 6.2) specifies this compound as a white crystalline powder with solubility in water and ethanol. Stability testing under light-protected conditions (pH 4.2–5.2) is critical to prevent degradation. High-performance liquid chromatography (HPLC) with UV detection at 280 nm is standard for purity assessment, while mass spectrometry (MS) confirms molecular integrity. Researchers should adhere to IUPAC nomenclature and report physicochemical properties (e.g., melting point, spectral data) for reproducibility .

Q. How should researchers statistically analyze pharmacological data from this compound studies to avoid overinterpretation?

Statistical reporting must align with the precision of instrumentation. For example, means and standard deviations should not exceed one significant digit beyond instrument capability. Use ANOVA for dose-response comparisons, and specify exact p-values (e.g., p = 0.032) rather than thresholds like p < 0.04. Avoid the term "significant" unless supported by statistical tests. Replicate experiments at least three times to account for biological variability .

Advanced Research Questions

Q. How can conflicting data on this compound’s β₂-adrenergic receptor selectivity be resolved methodologically?

Discrepancies in receptor selectivity may arise from cross-reactivity with dopamine D1 receptors (DRD1) or prostaglandin EP2 receptors, as identified in target profiling studies. To address this, employ competitive binding assays using radiolabeled ligands (e.g., ³H-CGP 12177 for β₂AR) and compare IC₅₀ values across receptors. Confocal microscopy with fluorescent-tagged receptors can visualize colocalization. Cross-validate findings using knockout cell lines or siRNA silencing .

Q. What strategies optimize high-throughput screening (HTS) for this compound derivatives in uterine contractility modulation?

Prioritize compounds with >50% inhibition in primary Ca²⁺-mobilization assays. Secondary validation should include ex vivo myometrial strip assays to measure tension changes (e.g., via force transducers). Use structure-activity relationship (SAR) models to modify the catecholamine backbone, enhancing β₂AR affinity while minimizing off-target effects. Machine learning algorithms (e.g., random forest) can predict bioavailability and toxicity .

Q. How do researchers address discrepancies between in vitro potency and in vivo efficacy of this compound?

In vitro-in vivo correlation (IVIVC) challenges often stem from metabolic instability or tissue-specific pharmacokinetics. Conduct hepatic microsome assays to identify metabolic hotspots (e.g., methylation of phenolic hydroxyl groups). Use physiologically based pharmacokinetic (PBPK) modeling to simulate distribution in uterine tissue. In vivo studies in pregnant rodent models should measure plasma half-life and uterine drug concentrations via LC-MS/MS .

Q. What methodologies are critical for detecting off-target effects of this compound in cardiovascular research?

Off-target effects on ion channels (e.g., KCNH2) can be evaluated using patch-clamp electrophysiology in HEK293 cells expressing human channels. Screen for hERG channel inhibition to assess cardiac liability. Combine transcriptomics (RNA-seq) and proteomics (LC-MS) in primary cardiomyocytes to identify dysregulated pathways. Cross-reference with FDA’s Adverse Event Reporting System (FAERS) for clinical relevance .

Methodological Frameworks

  • FINERMAPS Criteria : Ensure research questions are Feasible (access to myometrial cell lines), Interesting (novel mechanisms of tocolysis), Novel (understudied off-target effects), Ethical (animal welfare compliance), Relevant (clinical preterm birth applications), Measurable (quantitative endpoints), Actionable (translational potential), Practical (cost-effective assays), and Specific (receptor-level focus) .
  • Data Contradiction Analysis : Apply root-cause analysis (RCA) to identify confounders (e.g., batch variability in cell lines). Use Bland-Altman plots to assess inter-assay agreement and meta-analysis to synthesize conflicting findings .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Fenoterol Hydrobromide
Reactant of Route 2
Fenoterol Hydrobromide

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